molecular formula C7H4BrClF3N B1412068 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227502-48-8

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No. B1412068
M. Wt: 274.46 g/mol
InChI Key: SIWHXBPXNSLVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, has been a significant area of research. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is C6H2BrClF3N . The structure includes a pyridine ring with bromo, chloromethyl, and trifluoromethyl substituents.


Chemical Reactions Analysis

As a substrate, 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Physical And Chemical Properties Analysis

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine is a clear colorless to pale yellow liquid. It has a refractive index of 1.4985-1.5035 at 20°C .

Future Directions

Trifluoromethylpyridines, including 2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine, have been increasingly used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-3-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-4(2-9)1-5(3-13-6)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWHXBPXNSLVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 4
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chloromethyl-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.